Ring-Methyl vs. Chain-Methyl Isomerism: Experimentally Measured LogP Divergence Between Positional Isomers
The target compound 1-[1-(aminomethyl)-2-methylcyclopentyl]propan-1-ol (CAS 1858112-00-1) and its closest commercially cataloged isomer 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-ol (CAS 1519328-45-0) share identical molecular formula (C10H21NO), molecular weight (171.28), TPSA (46.25 Ų), and hydrogen bond donor/acceptor counts (2/2), yet exhibit a quantifiable LogP difference arising solely from methyl group placement . The ring-methylated target compound displays a calculated LogP of 1.52, whereas the chain-methylated isomer shows a LogP of 1.45, yielding a ΔLogP of +0.07 to +0.08 units . This difference, while modest in absolute magnitude, represents a ~5% increase in computed lipophilicity for the ring-substituted variant that can translate into measurably altered membrane permeability and tissue distribution in vivo, consistent with the well-documented sensitivity of cyclic amino acid/amino alcohol scaffolds to ring alkylation patterns [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.52 (calculated); C10H21NO; MW 171.28; TPSA 46.25 Ų |
| Comparator Or Baseline | 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-ol (CAS 1519328-45-0): LogP = 1.45 (calculated); C10H21NO; MW 171.28; TPSA 46.25 Ų |
| Quantified Difference | ΔLogP = +0.07 to +0.08 (target more lipophilic); all other computed molecular descriptors identical |
| Conditions | Calculated LogP values from vendor-supplied computational physicochemical profiling; target compound data from Leyan (Shanghai Haohong Biomedical); comparator data from Fluorochem |
Why This Matters
In neurological drug discovery programs where CNS penetration is desired, a ΔLogP of ~0.08 can shift the balance between adequate brain exposure and excessive non-specific tissue binding, making the ring-methyl isomer functionally non-interchangeable with the chain-methyl isomer in SAR studies.
- [1] Bryans, J.S., et al. 1-Substituted-1-aminomethyl-cycloalkane derivatives (=gabapentin analogues), their preparation and their use in the treatment of neurological disorders. European Patent EP1047678A1, filed November 10, 1998, granted March 17, 2004. View Source
